Ethyl 5-ethoxy-2-hydroxybenzoate
Overview
Description
Ethyl 5-ethoxy-2-hydroxybenzoate belongs to the class of chemical compounds known as esters, derived from benzoic acid. Esters are known for their fragrant odors and are commonly used in the food, cosmetic, and pharmaceutical industries. This compound, with an ethoxy and a hydroxy substituent on the benzene ring, may exhibit unique chemical and physical properties relevant to these sectors.
Synthesis Analysis
The synthesis of similar ester compounds typically involves esterification reactions where carboxylic acids react with alcohols in the presence of a catalyst. A related synthesis method can be seen in the preparation of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, where starting materials undergo a series of reactions, including condensation and hydrogenation, to yield the ester product (Kucerovy et al., 1997).
Molecular Structure Analysis
The molecular structure of esters and benzoate derivatives is crucial for their reactivity and physical properties. Crystal structure analysis through techniques such as X-ray diffraction offers insights into the arrangement of atoms within the molecule and their spatial orientation. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate reveals significant hydrogen bonding contributing to its stability (Yeong et al., 2018).
Scientific Research Applications
Preservative Efficacy and Toxicity
Ethyl 5-ethoxy-2-hydroxybenzoate, known for its properties as a preservative in various products, has been the subject of toxicity and safety studies. Matthews et al. (1956) found that ethyl esters of p-hydroxybenzoic acid, to which Ethyl 5-ethoxy-2-hydroxybenzoate is related, possess a low order of acute toxicity and may be used safely as preservatives in effective concentrations for foods and drugs, without causing primary irritation on the skin or histological changes in tissues (Matthews et al., 1956).
Pharmacokinetics and Metabolism
The pharmacokinetic behavior and metabolism of ethyl paraben, a compound structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate, has been studied extensively. Kiwada et al. (1980) showed that ethyl paraben undergoes rapid hydrolysis, and its metabolites, primarily p-hydroxybenzoic acid and its conjugates, exhibit rapid clearance from the body. This study suggested that intestinal metabolism and the first-pass effect in the liver significantly contribute to the compound's biological fate (Kiwada, Awazu, & Hanano, 1980).
Estrogenic Activity and Endocrine Disruption
Ethyl 5-ethoxy-2-hydroxybenzoate is related to parabens, a group of chemicals known for their preservative properties and potential estrogenic activity. Lemini et al. (2004) conducted a study that provided evidence of the estrogenicity of parabens through morphometric analysis of uteri from mice treated with these compounds. Their findings suggest that parabens, including ethyl paraben, can induce estrogenic histological changes in the uteri of mice (Lemini et al., 2004).
Environmental Impact and Safety
Studies have also explored the environmental impact and safety of compounds structurally related to Ethyl 5-ethoxy-2-hydroxybenzoate. Gao et al. (2020) investigated the effects of ethyl paraben on the growth and development of Drosophila melanogaster, highlighting its potential to disrupt hormonal balance and affect developmental processes (Gao et al., 2020).
Safety and Hazards
Ethyl 5-ethoxy-2-hydroxybenzoate should be handled with care. Avoid dust formation, breathing vapours, mist or gas. In case of contact with skin or eyes, wash off with plenty of water . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water . In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
Mechanism of Action
Target of Action
Ethyl 5-ethoxy-2-hydroxybenzoate is a synthetic compound
Mode of Action
The mode of action of Ethyl 5-ethoxy-2-hydroxybenzoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
properties
IUPAC Name |
ethyl 5-ethoxy-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPONIXRNBZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403096 | |
Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethoxy-2-hydroxybenzoate | |
CAS RN |
14160-70-4 | |
Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.